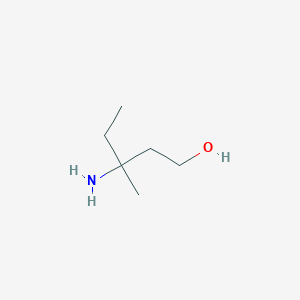

3-Amino-3-methylpentan-1-ol

Descripción general

Descripción

“3-Amino-3-methylpentan-1-ol” is an organic chemical compound . It is also known as "3-amino-3-methyl-1-pentanol" .

Synthesis Analysis

The synthesis of “this compound” involves the reduction of αaminoacids . A range of αaminoacids have been converted efficiently to the corresponding β aminoalcohols with polymethylhydrosiloxane (PMHS) in the presence of catalytic tetrabutylammonium fluoride (TBAF) .Molecular Structure Analysis

The molecular formula of “this compound” is C6H15NO . The InChI code is 1S/C6H15NO/c1-3-6(2,7)4-5-8/h8H,3-5,7H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 117.19 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Biofuel Potential

3-Amino-3-methylpentan-1-ol is linked to pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are identified as potential biofuels. These isomers are natural by-products of microbial fermentations from amino acid substrates. Metabolic engineering has been used to develop microbial strains for the production of these isomers, indicating potential breakthroughs in biofuel production efficiency (Cann & Liao, 2009).

Aroma Compound in Food

The compound has been identified in raw onions and other foods, where its concentration impacts flavor quality. At low concentrations, it contributes to a pleasant meat broth, sweaty, onion, and leek-like odor. The study of its formation pathway in raw onions suggests its potential in flavor enhancement and food processing (Widder et al., 2000).

Medical Research and Drug Development

The compound has been utilized in the synthesis of specific drugs, such as CX3CR1 antagonists, which are significant in the treatment of multiple sclerosis. This involves the handling of various isotopologues of the compound in drug development (Malmquist & Ström, 2012).

Chemical Extraction and Separation

It has been used in the selective extraction and separation of iron(III) from specific solutions, indicating its application in chemical analysis and industrial processes (Gawali & Shinde, 1974).

Synthesis of Complex Chemicals

The compound is involved in the synthesis of various complex chemicals, showcasing its role in the development of new chemical entities with potential applications in different scientific fields (Ling, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-3-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(2,7)4-5-8/h8H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUCGJLELHSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

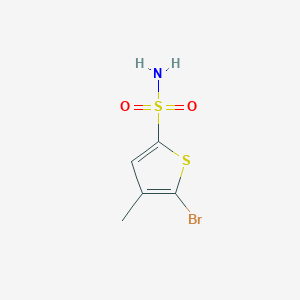

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3269960.png)

![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)

![3-Azetidinol, 1-[3-(2-benzo[b]thien-5-ylethoxy)propyl]-, (2E)-2-butenedioate (1:1) (salt)](/img/structure/B3269970.png)

![Uridine, 2'-deoxy-2'-[(trifluoroacetyl)amino]-](/img/structure/B3269994.png)